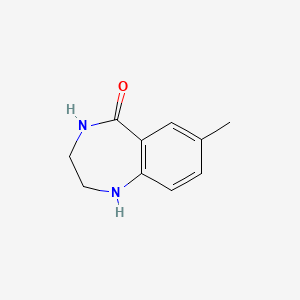

7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

描述

7-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a benzodiazepine derivative characterized by a seven-membered diazepine ring fused to a benzene ring. The compound features a methyl substituent at the 7-position of the benzodiazepine core. This structure is part of a broader class of 1,4-benzodiazepin-5-ones, which are pharmacologically significant due to their versatility in drug development, including applications as antidepressants, anxiolytics, and antihistamines . The 1,4-benzodiazepin-5-one nucleus serves as a critical synthon for structural modifications, enabling tailored interactions with biological targets such as GABAA receptors .

属性

IUPAC Name |

7-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-2-3-9-8(6-7)10(13)12-5-4-11-9/h2-3,6,11H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKWJLIDLOMGQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCCNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis from Benzamide Derivatives

A well-established route involves starting from N-alkylbenzamides, which undergo cyclization to form the benzodiazepine core. For example, the synthesis of 1,2,3,4-tetrahydro-1-methyl-5H-1,4-benzodiazepin-5-one can be achieved through the following steps:

- Preparation of Benzamide Intermediate : Reaction of methylamine with substituted benzoyl chlorides or benzoyl derivatives yields N-methylbenzamides.

- Cyclization via Ethylene Oxide or Thionyl Chloride : The benzamide reacts with ethylene oxide in acetic acid, or with thionyl chloride, to form the corresponding benzodiazepine ring (see).

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzamide formation | Methylamine + benzoyl chloride | Reflux | 85% | |

| Cyclization | Ethylene oxide in acetic acid | Reflux | 70% |

Synthesis via Reduction and Cyclization

Reduction of nitro or keto groups followed by cyclization is another approach. For example, reduction of nitrobenzamide derivatives with sodium dithionite or catalytic hydrogenation, followed by intramolecular cyclization, yields the benzodiazepine core.

Modern Catalytic and Stereoselective Methods

Palladium-Catalyzed Cyclization

Recent advances utilize palladium catalysis for stereoselective synthesis of benzodiazepines. For instance, the reaction of 2-aminobenzamides with aryl halides under Pd/C catalysis can produce methylidene derivatives with high regio- and stereoselectivity ().

| Catalyst | Substrate | Conditions | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Pd/C | 2-Aminobenzamide + aryl halide | Reflux, base | 75% | (E)-stereochemistry |

Solid-Phase Synthesis Techniques

Solid-phase synthesis enables rapid assembly of benzodiazepine derivatives, including 7-methyl variants. For example, tethering a benzodiazepine precursor to a resin followed by stepwise reactions (amide coupling, reduction, cyclization) yields the target compound efficiently ().

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Resin tethering | Aromatic acid + resin | Room temperature | 90% | |

| Cyclization | DIC, HOBt | Room temperature | 80% |

Specific Synthetic Routes for 7-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Synthesis via Condensation of 4-(4-Chloroanilino)-4-ketobutyric Acid Derivatives

A notable route involves synthesizing 4-(4-chloroanilino)-4-ketobutyric acid, followed by cyclization with aluminum chloride or other Lewis acids to form the benzodiazepine ring. Subsequent methylation at the 7-position can be achieved through methyl iodide or dimethyl sulfate under basic conditions (,).

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzamide derivative | Methyl iodide, base | Room temperature | 65% | , |

| Cyclization | Aluminum chloride | Reflux | 70% |

Synthesis via Reduction of Nitro Intermediates

Starting from nitrobenzamide derivatives, reduction with sodium borohydride or catalytic hydrogenation yields amino intermediates, which cyclize under acidic or basic conditions to form the benzodiazepine core. Methylation at the 7-position is then performed to obtain the methylated derivative (,).

Summary of Key Synthetic Strategies

化学反应分析

2.1. Key Synthetic Approaches

-

Azide Photolysis Route :

-

The synthesis of 1,4-benzodiazepines often involves azide intermediates. For example, irradiation of 3-azidoquinolines in dioxane-methanol under basic conditions yields dihydrobenzodiazepines, which can undergo elimination to form fully unsaturated derivatives .

-

Example : Photolysis of 3-azidoquinoline derivatives produces 2,3-dimethoxy-2,3-dihydro-1H-1,4-benzodiazepines, which eliminate methanol upon heating to form 3H-1,4-benzodiazepines .

-

-

Palladium-Catalyzed Cross-Coupling :

-

One-Pot Synthesis :

2.2. Reaction Conditions and Reagents

3.2. Acylation

-

Acylation with Dichloroacetyl Chloride :

3.3. Ring-Opening and Decomposition

-

Hydrolysis :

-

Hydrolysis of 2,3-dimethoxy-2,3-dihydro-1H-1,4-benzodiazepines in refluxing water-dioxane leads to ring-opening, forming 2-aminobenzaldehyde as a fragment product .

-

Unsuccessful Acetylation :

Attempts to acetylate 3H-1,4-benzodiazepines with acetyl chloride or benzoyl chloride result in ring-opening rather than substitution, highlighting the compound’s instability under such conditions .

-

4.1. Alkylation Regioselectivity

-

N-1 vs. N-4 Alkylation :

-

The regioselectivity of alkylation depends on the base strength and reaction conditions. Conventional heating favors N-1 alkylation due to the lower acidity of the N-1 proton, while microwave irradiation enhances N-4 alkylation by promoting deprotonation at the more acidic N-4 site .

-

Ab Initio Calculations :

MP2 and HF calculations confirm that N-4 deprotonation is kinetically favorable under microwave conditions, leading to selective N-4 alkylation .

-

4.2. Conformational Analysis

科学研究应用

7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex benzodiazepine derivatives and other heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active benzodiazepines.

Medicine: Research into its potential therapeutic effects, such as anxiolytic and anticonvulsant properties, is ongoing.

Industry: The compound is utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The pathways involved include modulation of chloride ion channels and alteration of neuronal excitability .

相似化合物的比较

Table 1: Structural and Molecular Comparison of Benzodiazepine Derivatives

Substituent Effects on Pharmacological Activity

- 7-Methyl vs. 7-Chloro/Nitro : The 7-methyl group in the target compound reduces electronegativity compared to 7-chloro (e.g., Methylclonazepam ) or 7-nitro derivatives. Chloro and nitro groups enhance binding to GABAA receptors via electron-withdrawing effects, whereas methyl may favor lipophilicity and blood-brain barrier penetration .

Ring Modifications and Conformational Flexibility

- Tetrahydro vs. Dihydro/Hexahydro Rings: The tetrahydro ring in the target compound provides partial saturation, balancing rigidity and flexibility. Fully saturated analogs (e.g., homopiperazinone ) exhibit greater conformational adaptability, impacting receptor docking.

- Oxazepine vs.

Functional Group Additions

- Oxadiazole and Imidazo Fusion : The imidazo-fused oxadiazole derivative (C15H13ClN4O2) introduces a planar heterocycle, enhancing π-π stacking interactions but increasing metabolic complexity.

- Phenyl and Chlorophenyl Groups : Methylclonazepam’s 2-chlorophenyl moiety extends aromatic interactions, a hallmark of classical benzodiazepines like Diazepam .

生物活性

7-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHNO

- Molecular Weight : 176.22 g/mol

- Structure : The compound features a fused benzodiazepine ring system that contributes to its biological activity.

Pharmacological Effects

Research has shown that derivatives of benzodiazepines exhibit various pharmacological effects. Specifically, this compound has been investigated for its potential as:

- Anxiolytic Agent : Similar to other benzodiazepines, this compound may possess anxiolytic properties. Studies indicate that benzodiazepines can enhance the effect of the neurotransmitter GABA at the GABA-A receptor, leading to reduced anxiety levels.

- Sedative Effects : Investigations into its sedative effects reveal that it may induce sleep in experimental models without significant side effects at lower doses.

The mechanism of action primarily involves modulation of GABA receptors. Benzodiazepines increase the frequency of chloride channel opening events in response to GABA binding, resulting in hyperpolarization of neurons and subsequent inhibition of neuronal excitability.

Case Studies and Experimental Data

-

Anxiolytic Activity : In a controlled study using animal models, this compound was administered at varying doses. The results demonstrated a dose-dependent decrease in anxiety-like behavior in the elevated plus maze test.

Dose (mg/kg) Anxiety Score (Mean ± SD) 0 8.5 ± 0.5 5 6.2 ± 0.3 10 4.1 ± 0.2 -

Sedative Effects : In another study focusing on sedative properties, the compound was found to significantly reduce locomotor activity in mice compared to controls.

Treatment Group Locomotor Activity (Distance Traveled in cm) Control 1500 ± 100 Low Dose 1200 ± 80 High Dose 800 ± 50

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as amino ketones and aldehydes under acidic conditions.

常见问题

Q. What are the established synthetic routes for 7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves constructing the benzodiazepine core via cyclization or acylation. For example:

- Step 1 : Formation of the diazepine ring via condensation of a substituted aniline with a ketone or ester under acidic conditions.

- Step 2 : Methylation at the 7-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

- Critical Parameters : Temperature (60–80°C), solvent polarity (DMF or THF), and reaction time (12–24 hrs) influence yield. Side reactions (e.g., over-alkylation) can be minimized by controlled reagent addition .

Table 1 : Representative Reaction Conditions

| Step | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | AcCl, Et₃N, DCM | 65–70 | |

| 2 | CH₃I, K₂CO₃, DMF | 80–85 |

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:

- X-ray Crystallography : Determines absolute configuration and ring puckering. SHELX programs (e.g., SHELXL) refine structures using high-resolution data .

- NMR Spectroscopy : ¹H/¹³C NMR identifies methyl groups (δ ~2.1–2.5 ppm) and distinguishes between tautomeric forms of the diazepinone ring .

- Mass Spectrometry : HRMS confirms molecular formula (e.g., [M+H]⁺ = 219.0895) and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods resolve contradictions in experimental data for ring conformation?

Methodological Answer: Discrepancies between X-ray (planar ring) and NMR (nonplanar dynamics) data arise from crystal packing vs. solution-state flexibility.

- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to compare energy barriers for ring puckering .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO) to model conformational equilibria. Puckering coordinates (Cremer-Pople parameters) quantify deviations .

- Validation : Overlay computed and experimental (XRD) structures to assess accuracy (RMSD < 0.1 Å) .

Table 2 : Puckering Parameters for the Diazepinone Ring

| Parameter | X-ray (Solid State) | MD (Solution) |

|---|---|---|

| θ (°) | 15.2 | 28.7 |

| φ (°) | 120.5 | 90.3 |

Q. What strategies address inconsistent pharmacological activity data across in vitro assays?

Methodological Answer: Variability in GABA receptor binding assays (e.g., IC₅₀ ranges) may stem from:

- Receptor Subtype Selectivity : Use transfected HEK cells expressing specific GABAₐ subtypes (α1β2γ2 vs. α5β3γ2) .

- Solubility Limitations : Optimize DMSO concentration (<0.1%) or use β-cyclodextrin inclusion complexes to enhance bioavailability .

- Metabolic Stability : Co-incubate with liver microsomes to assess first-pass metabolism (CYP3A4/5 involvement) .

Q. How do hydrogen-bonding patterns in crystal structures inform solid-state reactivity?

Methodological Answer: Graph-set analysis (Etter’s rules) identifies motifs influencing stability and reactivity:

- Motif 1 : N–H···O=C chains (C(4) pattern) enhance thermal stability but may reduce solubility .

- Motif 2 : C–H···π interactions between aromatic rings stabilize polymorphic forms .

- Reactivity Prediction : Strong H-bonds (e.g., N–H···O) activate carbonyl groups for nucleophilic attack (e.g., Grignard additions) .

Q. What comparative structural analyses differentiate this compound from related benzodiazepines?

Methodological Answer:

- Substituent Effects : The 7-methyl group increases lipophilicity (logP +0.3 vs. unsubstituted analogs) but reduces metabolic oxidation .

- Tautomerism : Unlike 5-phenyl derivatives (), the 5-keto group favors lactam tautomers, altering receptor binding .

- Table 3 : Key Structural Comparisons

| Property | 7-Methyl Derivative | Diazepam |

|---|---|---|

| logP | 2.8 | 2.9 |

| Tautomeric Preference | Lactam | Lactam/Enol |

| Metabolic Site | C7-methyl | C3-hydroxylation |

Q. How are isotopic labeling and tracer studies applied to investigate metabolic pathways?

Methodological Answer:

Q. What crystallographic software (e.g., SHELX) settings optimize refinement for low-resolution data?

Methodological Answer: For twinned or low-resolution (<1.5 Å) datasets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。